molecular formula C24H42O10 B606188 Bis-Propargyl-PEG10 CAS No. 1351373-47-1

Bis-Propargyl-PEG10

Cat. No. B606188
CAS RN: 1351373-47-1
M. Wt: 490.59
InChI Key: LGMGZRHYRPWDIM-UHFFFAOYSA-N
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Description

Bis-Propargyl-PEG10 is a PEG derivative containing two propargyl groups . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Bis-Propargyl-PEG10 is synthesized by reacting propargyl groups with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage .


Molecular Structure Analysis

The molecular structure of Bis-Propargyl-PEG10 includes two propargyl groups and a PEG spacer . The propargyl groups can undergo copper-catalyzed azide-alkyne Click Chemistry with azide-bearing compounds or biomolecules .


Chemical Reactions Analysis

Bis-Propargyl-PEG10 can undergo copper-catalyzed azide-alkyne Click Chemistry with azide-bearing compounds or biomolecules . This reaction forms a stable triazole linkage .


Physical And Chemical Properties Analysis

Bis-Propargyl-PEG10 has a molecular weight of 490.6 g/mol and a molecular formula of C24H42O10 . and is stored at -20°C .

Scientific Research Applications

Drug Delivery Systems

Bis-Propargyl-PEG10 is utilized in the development of drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. Its hydrophilic PEG spacer allows for increased solubility in aqueous media, which is crucial for the bioavailability of drugs .

PROTAC Linker for Targeted Protein Degradation

As a PEG-based PROTAC linker, Bis-Propargyl-PEG10 plays a pivotal role in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). PROTACs are molecules designed to target specific proteins for degradation, offering a novel approach in therapeutic development .

Click Chemistry Applications

In chemical synthesis, Bis-Propargyl-PEG10 serves as a reagent in click chemistry reactions. It contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is widely used for creating diverse molecular structures in a reliable and efficient manner .

Gene Therapy

Bis-Propargyl-PEG10 is being explored in the context of gene therapy. Its ability to form stable linkages with other biomolecules can potentially be harnessed to deliver genetic material into cells, thus offering a method to treat genetic disorders .

Nanotechnology

In the field of nanotechnology, Bis-Propargyl-PEG10 is used to modify the surface properties of nanoparticles. This modification can improve the biocompatibility and targeting capabilities of nanoparticles, making them suitable for various biomedical applications .

Molecular Biology Research

Bis-Propargyl-PEG10 contributes to molecular biology research by facilitating the conjugation of biomolecules. This is essential for studying complex biological processes and developing new diagnostic tools .

Mechanism of Action

Target of Action

Bis-Propargyl-PEG10 is a derivative of Polyethylene Glycol (PEG) that is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary target of Bis-Propargyl-PEG10 is the Paternally Expressed Gene 10 (PEG10), an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors . PEG10 is positively expressed in a variety of cancers and has been associated with resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors .

Mode of Action

Bis-Propargyl-PEG10 interacts with its target, PEG10, through a process known as copper-catalyzed azide-alkyne Click Chemistry . This process forms a stable triazole linkage between the Bis-Propargyl-PEG10 and the PEG10 protein . High expression of PEG10 has been found to suppress p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .

Biochemical Pathways

The interaction of Bis-Propargyl-PEG10 with PEG10 affects several biochemical pathways. One of these is the Transforming Growth Factor Beta (TGF-β) signaling pathway, which plays a biphasic role in cancer progression . High PEG10 expression has been found to suppress this pathway, leading to resistance to CDK4/6 inhibitors . Additionally, PEG10 has been found to enhance the epithelial–mesenchymal transition (EMT), a process involved in tumor progression .

Pharmacokinetics

As a PEG derivative, Bis-Propargyl-PEG10 possesses several properties that impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. PEG derivatives are biologically inert, non-immunogenic, and hydrophilic . These properties make them highly soluble in aqueous environments, which can improve the bioavailability of Bis-Propargyl-PEG10 .

Result of Action

The action of Bis-Propargyl-PEG10 on PEG10 has several molecular and cellular effects. High PEG10 expression has been associated with resistance to CDK4/6 inhibitors, and the overexpression of PEG10 in cells can cause this resistance . Targeting peg10 with sirna or antisense oligonucleotides (asos) combined with palbociclib can inhibit the proliferation of palbociclib-resistant cells and suppress emt .

Action Environment

The action of Bis-Propargyl-PEG10 is influenced by various environmental factors. The hydrophilic nature of PEG derivatives like Bis-Propargyl-PEG10 allows them to be highly soluble in aqueous environments . This solubility can influence the compound’s action, efficacy, and stability. Furthermore, the copper-catalyzed azide-alkyne Click Chemistry used by Bis-Propargyl-PEG10 to interact with PEG10 is a robust reaction that can occur in a variety of environmental conditions .

Safety and Hazards

While specific safety and hazard information for Bis-Propargyl-PEG10 is not available, it’s important to handle all chemicals with care and follow standard safety procedures .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O10/c1-3-5-25-7-9-27-11-13-29-15-17-31-19-21-33-23-24-34-22-20-32-18-16-30-14-12-28-10-8-26-6-4-2/h1-2H,5-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMGZRHYRPWDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-Propargyl-PEG10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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